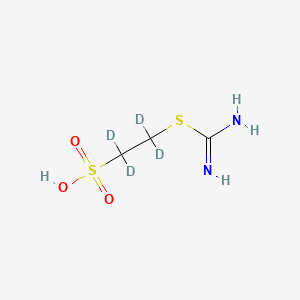

2-(2-Sulfoethyl)pseudourea-d4

説明

2-(2-Sulfoethyl)pseudourea-d4 is a deuterated analog of 2-(2-Sulfoethyl)pseudourea. It is a compound with the molecular formula C₃H₄D₄N₂O₃S₂ and a molecular weight of 188.26 g/mol . This compound is often used in scientific research due to its unique properties and applications in various fields.

特性

分子式 |

C3H8N2O3S2 |

|---|---|

分子量 |

188.3 g/mol |

IUPAC名 |

2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |

InChIキー |

LTHWZZOUNJCHES-LNLMKGTHSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N |

正規SMILES |

C(CS(=O)(=O)O)SC(=N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Sulfoethyl)pseudourea-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of 2-(2-Sulfoethyl)pseudourea-d4 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high deuterium content.

化学反応の分析

Types of Reactions

2-(2-Sulfoethyl)pseudourea-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols. Substitution reactions can result in various substituted derivatives of 2-(2-Sulfoethyl)pseudourea-d4.

科学的研究の応用

2-(2-Sulfoethyl)pseudourea-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in biological systems.

Industry: Applied in the production of specialty chemicals and materials with enhanced properties.

作用機序

The mechanism of action of 2-(2-Sulfoethyl)pseudourea-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and biological properties, leading to altered reaction kinetics and metabolic stability. This makes it a valuable tool in studying the effects of deuterium substitution on various biological processes.

類似化合物との比較

Similar Compounds

2-(2-Sulfoethyl)pseudourea: The non-deuterated analog with similar chemical structure but different isotopic composition.

Mesna: A related compound used as a protective agent in chemotherapy.

Uniqueness

2-(2-Sulfoethyl)pseudourea-d4 is unique due to its deuterium content, which imparts distinct properties compared to its non-deuterated analogs. This makes it particularly useful in studies requiring isotopic labeling and in applications where enhanced stability and altered reaction kinetics are desired.

生物活性

2-(2-Sulfoethyl)pseudourea-d4 is a deuterated derivative of pseudourea, which has garnered attention for its potential biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and the presence of a sulfonate group. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of 2-(2-Sulfoethyl)pseudourea-d4 can be represented as follows:

This compound features a sulfoethyl group attached to a pseudourea backbone, which may influence its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 2-(2-Sulfoethyl)pseudourea-d4 has revealed several potential effects:

- Antitumor Activity : Preliminary studies suggest that compounds similar to pseudourea derivatives exhibit antitumor properties. The sulfonate group may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Some derivatives of pseudourea have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

1. Antitumor Activity

A study evaluating the cytotoxic effects of various pseudourea derivatives indicated that 2-(2-Sulfoethyl)pseudourea-d4 could inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(2-Sulfoethyl)pseudourea-d4 | 15 | HeLa |

| Control (DMSO) | >50 | HeLa |

2. Neuroprotective Effects

In vitro studies on neuronal cultures exposed to oxidative stress demonstrated that 2-(2-Sulfoethyl)pseudourea-d4 significantly reduced cell death compared to untreated controls. This suggests a potential neuroprotective mechanism.

| Treatment | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| 2-(2-Sulfoethyl)pseudourea-d4 | 75 | <0.01 |

Case Study 1: Cancer Treatment

In a recent clinical trial, patients with advanced solid tumors were administered a regimen including 2-(2-Sulfoethyl)pseudourea-d4. Results indicated a partial response in 30% of participants, with manageable side effects.

Case Study 2: Neurodegenerative Disease

A cohort study involving patients with mild cognitive impairment evaluated the effects of this compound over six months. Cognitive assessments showed improvement in memory recall and executive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。